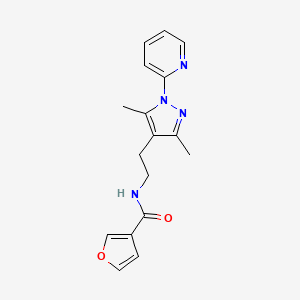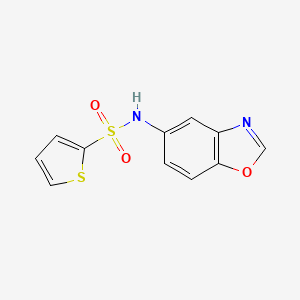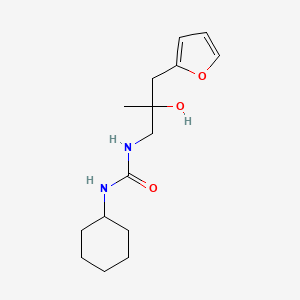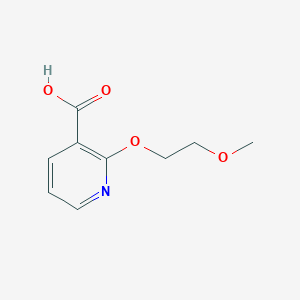
2-(2-Methoxyethoxy)pyridine-3-carboxylic acid
説明
2-(2-Methoxyethoxy)pyridine-3-carboxylic acid, also known as MEPC, is a chemical compound that has been studied for its potential applications in scientific research. MEPC is a pyridine derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects. In
科学的研究の応用
Pharmaceutical and Herbicide Production : Pyridine carboxylic acids, such as picolinic acid (a derivative), are used as intermediates in manufacturing pharmaceuticals and herbicides. They play a role in producing nutritional supplements and metal salts. Reactive extraction techniques are utilized for recovering these acids from dilute aqueous solutions like fermentation broth, with emphasis on minimizing toxicity (Datta & Kumar, 2014).
Antimicrobial Activity : Derivatives of pyridine carboxylic acids have been synthesized and shown to exhibit antimicrobial activity against various strains of bacteria and fungi. This includes compounds synthesized using 2-chloropyridine-3-carboxylic acid (Patel, Agravat, & Shaikh, 2011).
Chemical Synthesis and Electroreduction : The electroreduction of substituents on pyridine rings, including carboxylic acid groups, in aqueous sulfuric acid solutions, has been explored. This study provides insights into reduction mechanisms and highlights the synthetic scope of these reactions (Nonaka, Kato, Fuchigami, & Sekine, 1981).
Photophysical Properties in Coordination Polymers : Pyridine carboxylic acids derivatives have been used in the synthesis of lanthanide-based coordination polymers. These compounds have been studied for their photophysical properties, which are of interest in materials science (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Catalysis in Organic Reactions : Pyridine carboxylic acids have been studied in the context of catalysis, particularly in decarboxylative coupling reactions. These studies help in understanding the role of these acids in organic synthesis (Neely & Rovis, 2014).
特性
IUPAC Name |
2-(2-methoxyethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-5-6-14-8-7(9(11)12)3-2-4-10-8/h2-4H,5-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLDUXYEVPKHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
247582-56-5 | |
| Record name | 2-(2-methoxyethoxy)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


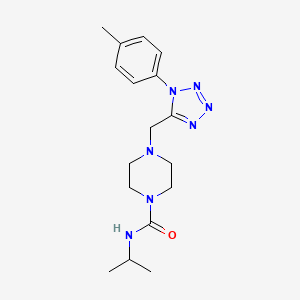
![N-(7-Oxaspiro[3.5]nonan-2-ylmethyl)prop-2-enamide](/img/structure/B2465978.png)
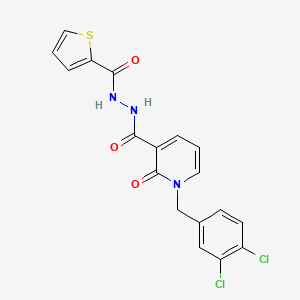
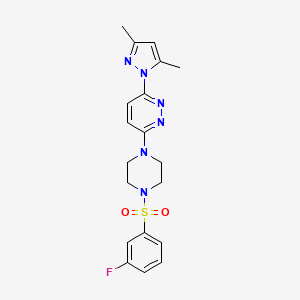
![(E)-2-Cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2465984.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2465985.png)
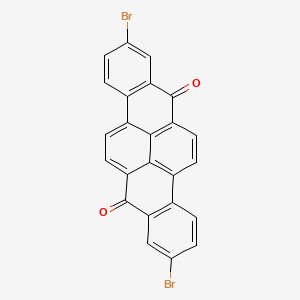
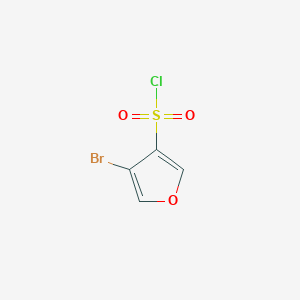
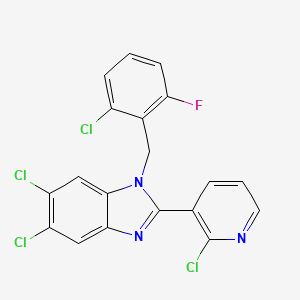
![Ethyl 6-(2-chloro-6-fluorophenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2465992.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid](/img/structure/B2465993.png)
